![molecular formula C8H9N3O2 B11910677 3H-Imidazo[4,5-b]pyridine acetate](/img/structure/B11910677.png)

3H-Imidazo[4,5-b]pyridine acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

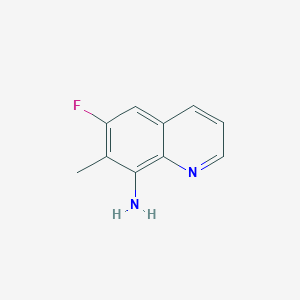

3H-Imidazo[4,5-b]pyridine acetate is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety. This compound is of significant interest due to its structural resemblance to purines, which are essential components of nucleic acids. The acetate group enhances its solubility and reactivity, making it a versatile compound in various chemical and biological applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3H-Imidazo[4,5-b]pyridine acetate typically involves the condensation of 2-amino-3-hydroxypyridine with carboxylic acids under microwave-assisted heating. This method is efficient and yields the desired product in moderate to good yields . Another approach involves the reaction of 5-bromopyridine-2,3-diamine with benzaldehyde, followed by alkylation with ethyl bromoacetate under phase transfer catalysis conditions .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize reaction conditions and enhance yield. The use of catalysts such as palladium or copper can further improve the efficiency of the synthesis .

Analyse Chemischer Reaktionen

Types of Reactions: 3H-Imidazo[4,5-b]pyridine acetate undergoes various chemical reactions, including:

Oxidation: The methylene group in the acetate can be oxidized to form a carboxyl group.

Reduction: The nitro group, if present, can be reduced to an amino group.

Substitution: Halogenated derivatives can undergo nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Sulfuryl chloride or potassium permanganate.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Sodium methanethiolate or other nucleophiles.

Major Products Formed:

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Various substituted imidazo[4,5-b]pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3H-Imidazo[4,5-b]pyridine acetate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Acts as a probe for studying enzyme activities and cellular pathways.

Industry: Utilized in the development of new materials with unique electronic and optical properties.

Wirkmechanismus

The mechanism of action of 3H-Imidazo[4,5-b]pyridine acetate involves its interaction with various molecular targets, including enzymes and receptors. For instance, it can act as a positive allosteric modulator of GABA A receptors, enhancing their activity. It also inhibits enzymes such as aromatase and proton pumps, thereby exerting therapeutic effects in conditions like cancer and gastric ulcers .

Vergleich Mit ähnlichen Verbindungen

- Imidazo[4,5-c]pyridine

- Imidazo[1,5-a]pyridine

- Imidazo[1,2-a]pyridine

Comparison: 3H-Imidazo[4,5-b]pyridine acetate is unique due to its specific fusion of the imidazole and pyridine rings, which imparts distinct biological activities. Unlike its analogs, it has shown significant potential as a GABA A receptor modulator and enzyme inhibitor, making it a promising candidate for drug development .

Eigenschaften

Molekularformel |

C8H9N3O2 |

|---|---|

Molekulargewicht |

179.18 g/mol |

IUPAC-Name |

acetic acid;1H-imidazo[4,5-b]pyridine |

InChI |

InChI=1S/C6H5N3.C2H4O2/c1-2-5-6(7-3-1)9-4-8-5;1-2(3)4/h1-4H,(H,7,8,9);1H3,(H,3,4) |

InChI-Schlüssel |

ZFUHDSBITIJTTJ-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)O.C1=CC2=C(N=C1)N=CN2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(3-Methoxyphenyl)ethyl]boronic acid](/img/structure/B11910607.png)

![1-Methyl-1H-imidazo[4,5-g]quinoxaline](/img/structure/B11910653.png)

![3-Oxa-9-azaspiro[5.5]undecane-2,4-dione](/img/structure/B11910678.png)